molecular formula C9H6BrNO2 B1527584 6-Bromo-4-hydroxyquinolin-2(1H)-one CAS No. 54675-23-9

6-Bromo-4-hydroxyquinolin-2(1H)-one

Cat. No. B1527584
Key on ui cas rn: 54675-23-9
M. Wt: 240.05 g/mol
InChI Key: DQFPMEMMMGZBKU-UHFFFAOYSA-N
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Patent
US09328138B2

Procedure details

The product of Step 2 (14.7 g) was added to polyphosphoric acid (55.3 mL) and mixture was heated to 140° C. for 3 hrs. The reaction mixture was cooled slightly and poured into 3N HCl (168 mL). The pH was adjusted to 4 with 3N NaOH and resulting solid was filtered after cooling the reaction mixture to 10° C. The cake was washed with water and then slurried in 400 mL of 50% isopropanol/water for 18 hours. The solids were filtered, air dried to give a pasty solid which was dried in vacuo at 90° C. for 4 hours, ground in mortar/pestle and re-dried at 90° C. for another 18 hours to give 15 g of the desired product.
Quantity
14.7 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
55.3 mL
Type
reactant
Reaction Step One
Name
Quantity
168 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[CH2:10][C:11]([OH:13])=O)=[CH:4][CH:3]=1.Cl.[OH-].[Na+]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[NH:8][C:9](=[O:14])[CH:10]=[C:11]2[OH:13] |f:2.3|

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC(CC(=O)O)=O
Name
polyphosphoric acid
Quantity
55.3 mL
Type
reactant
Smiles
Step Two
Name
Quantity
168 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled slightly
CUSTOM
Type
CUSTOM
Details
resulting solid
FILTRATION
Type
FILTRATION
Details
was filtered
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the reaction mixture to 10° C
WASH
Type
WASH
Details
The cake was washed with water
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
to give a pasty solid which
CUSTOM
Type
CUSTOM
Details
was dried in vacuo at 90° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
ground in mortar/pestle and re-dried at 90° C. for another 18 hours
Duration
18 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C2C(=CC(NC2=CC1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 109.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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